(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone
Overview
Description
(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Organotin(IV) complexes derived from related compounds, including (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, have been synthesized and characterized. These complexes show potential as drugs due to their antibacterial activities (Singh, Singh, & Bhanuka, 2016).
Molecular Structure Studies
- The molecular and crystal structure of compounds similar to (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone has been analyzed, providing insights into their physical properties and potential applications (Lakshminarayana et al., 2009).
Antimicrobial Activity
- Some derivatives of pyrrolidin-1-yl methanone exhibit notable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Spectroscopic Properties
- Studies on the spectroscopic properties of compounds structurally related to this compound have been conducted. These investigations are essential for understanding their electronic properties and potential applications in materials science (Al-Ansari, 2016).
Molecular Docking Studies
- Molecular docking studies on similar compounds have been performed, which is significant for understanding their interaction with biological targets. This could lead to the development of new therapeutic agents (Lakshminarayana et al., 2018).
Application in Drug Development
- Investigations into the metabolism, excretion, and pharmacokinetics of related compounds have been conducted, providing valuable insights for drug development and formulation (Sharma et al., 2012).
Properties
IUPAC Name |
(3-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-6-4-5-10(9-11)12(14)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEQIJXKEGOFTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354927 | |
Record name | Pyrrolidine, 1-(3-methoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207558-39-2 | |
Record name | Pyrrolidine, 1-(3-methoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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